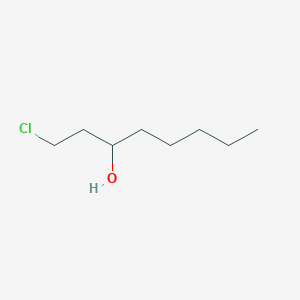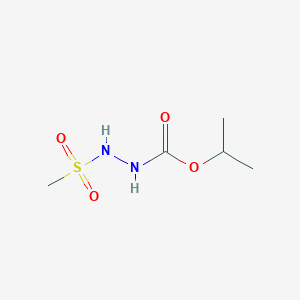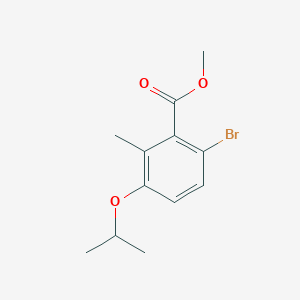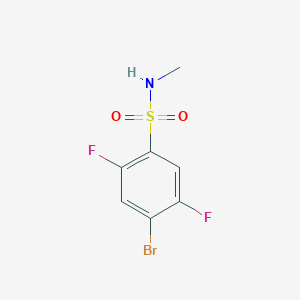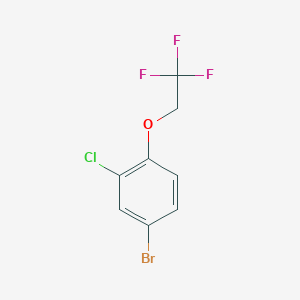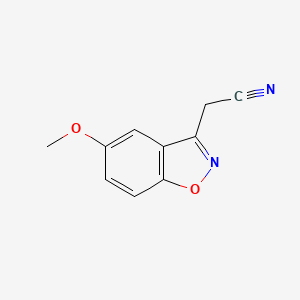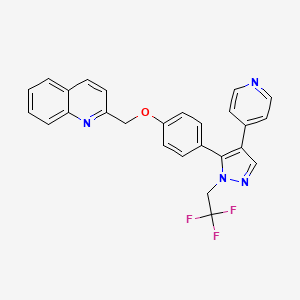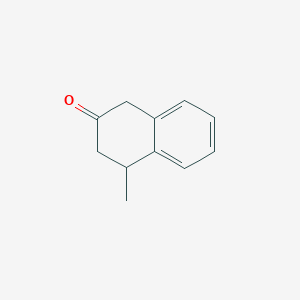
4-Methyl-2-tetralone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-2-tetralone, also known as 2-methyl-1-tetralone, is a member of the tetralin family. It is a bicyclic aromatic ketone with the molecular formula C11H12O. This compound is characterized by a tetralin structure where the hydrogens at positions 1 and 2 are replaced by oxo and methyl groups, respectively .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Methyl-2-tetralone can be synthesized through various methods. One common approach involves the cyclization of 2-methyl-1-phenylbutane-1,4-dione under acidic conditions. Another method includes the reduction of 2-methyl-1-tetralone using sodium borohydride in methanol .
Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of 2-methyl-1-naphthol. This process is typically carried out in the presence of a palladium catalyst under high pressure and temperature .
Análisis De Reacciones Químicas
Types of Reactions: 4-Methyl-2-tetralone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-methyl-1,2-naphthoquinone.
Reduction: Reduction of this compound yields 2-methyl-1-tetralol.
Substitution: It can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Concentrated sulfuric acid (H2SO4) for nitration and bromine (Br2) for halogenation.
Major Products Formed:
Oxidation: 2-methyl-1,2-naphthoquinone.
Reduction: 2-methyl-1-tetralol.
Substitution: 2-methyl-1-nitrotetralin and 2-methyl-1-bromotetralin.
Aplicaciones Científicas De Investigación
4-Methyl-2-tetralone has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the production of dyes, fragrances, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Methyl-2-tetralone involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. For instance, it has been shown to inhibit the activity of cyclooxygenase enzymes, leading to reduced inflammation .
Comparación Con Compuestos Similares
2-Methyl-1-tetralone: Similar in structure but differs in the position of the oxo group.
1-Methyltetralin: Lacks the oxo group, making it less reactive in certain chemical reactions.
Uniqueness: 4-Methyl-2-tetralone is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in various fields of research .
Propiedades
Fórmula molecular |
C11H12O |
|---|---|
Peso molecular |
160.21 g/mol |
Nombre IUPAC |
4-methyl-3,4-dihydro-1H-naphthalen-2-one |
InChI |
InChI=1S/C11H12O/c1-8-6-10(12)7-9-4-2-3-5-11(8)9/h2-5,8H,6-7H2,1H3 |
Clave InChI |
VMXMOSQWPCQTNE-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(=O)CC2=CC=CC=C12 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


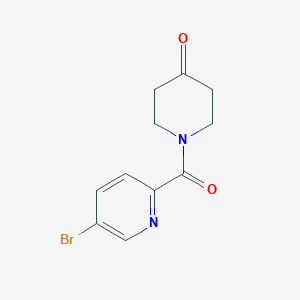
![Ethyl 2-[p-(hydroxymethyl)phenoxy]propionate](/img/structure/B8567594.png)
![3-Bromo-5-[3-(chloromethyl)-1,2,4-oxadiazol-5-YL]pyridine](/img/structure/B8567604.png)
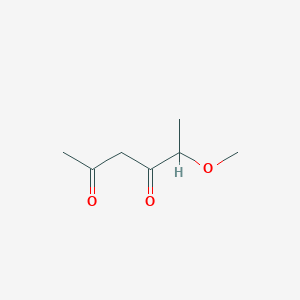
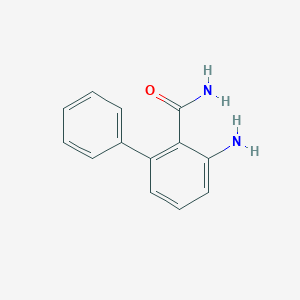
![4-[Ethyl(5-hydroxypentyl)amino]benzaldehyde](/img/structure/B8567643.png)
